molecular formula C24H20FNO4 B2691051 N-Fmoc-4-fluorobenzyl-glycine CAS No. 1026539-56-9

N-Fmoc-4-fluorobenzyl-glycine

Cat. No.: B2691051
CAS No.: 1026539-56-9
M. Wt: 405.425
InChI Key: MZHRUDSAOCPRKF-UHFFFAOYSA-N
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Description

N-Fmoc-4-fluorobenzyl-glycine (CAS 1026539-56-9) is a specialized fluorinated amino acid derivative designed for advanced peptide synthesis and the development of novel biomaterials. With the molecular formula C₂₄H₂₀FNO₄ and a molecular weight of 405.4 g/mol , this compound serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS) . Its core value lies in the strategic incorporation of fluorine, which, due to its strong electron-withdrawing nature and induction effects, can significantly alter the properties of peptides . Researchers utilize this reagent to impart unique functionality, such as honed target selectivity, strengthened binding affinity, and enriched metabolic stability, empowering the creation of peptides for widespread biomedical application . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group ensures compatibility with standard Fmoc-based SPPS protocols, allowing for the iterative coupling of amino acids and subsequent deprotection under mild basic conditions . The 4-fluorobenzyl moiety attached to the glycine nitrogen provides a versatile handle for introducing fluorinated regions into peptide sequences. These fluorinated segments are key in researching and producing materials for use as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities . This product is offered with a minimum purity of 97% and must be stored sealed in a dry environment at room temperature or 2-8°C . This chemical is intended for research purposes only in a laboratory setting and is strictly not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHRUDSAOCPRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for N Fmoc 4 Fluorobenzyl Glycine

Established Synthetic Routes for the N-Fmoc-4-fluorobenzyl-glycine Scaffold

The creation of the this compound scaffold is primarily achieved through a two-stage process: first, the synthesis of the N-substituted glycine (B1666218) derivative, and second, the introduction of the base-labile Fmoc protecting group.

The core of the target molecule is the 4-fluorobenzyl-glycine precursor. A common and direct method for its synthesis is the N-alkylation of glycine. This typically involves the reaction of a glycine ester, such as glycine ethyl ester, with 4-fluorobenzyl bromide or chloride in the presence of a base. The ester group serves as a temporary protecting group for the carboxylic acid, preventing side reactions and improving solubility in organic solvents. Following alkylation, the ester is hydrolyzed under basic conditions to yield the free amino acid, N-(4-fluorobenzyl)glycine.

An alternative approach involves reductive amination. In this method, glycine is reacted with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This process forms the secondary amine in a single step. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group in peptide synthesis due to its stability in acidic conditions and its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups (often acid-labile) remain intact. biosynth.com

The introduction of the Fmoc group to the N-(4-fluorobenzyl)glycine precursor is typically accomplished using an activated Fmoc reagent. Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is generally performed in a biphasic system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone, at or below room temperature to prevent degradation of the reagent and minimize side reactions. total-synthesis.comgoogle.com The slightly alkaline aqueous solution deprotonates the amino group of the glycine derivative, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the Fmoc reagent.

Table 1: Common Reagents and Conditions for Fmoc Protection

Reagent Base Solvent System Typical Conditions
Fmoc-Cl Sodium Bicarbonate Dioxane/Water Stirred at 0-5 °C for several hours.
Fmoc-OSu Sodium Carbonate Acetone/Water Stirred at room temperature for 2-12 hours. google.com
Fmoc-OSu Sodium Bicarbonate THF/Water Stirred at room temperature overnight. total-synthesis.com

While this compound itself is an achiral molecule because it is derived from the non-chiral amino acid glycine, the principles of stereoselective synthesis are paramount when dealing with chiral nonproteinogenic amino acids. nih.govnih.gov For analogous chiral structures, achieving high enantiomeric purity is essential for their applications in biologically active peptides.

Several strategies are employed for the asymmetric synthesis of N-alkylated alpha-amino acids. One established method uses chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct a reaction stereoselectively. Another powerful technique is phase-transfer catalysis, which can facilitate the asymmetric alkylation of glycine Schiff base esters. This approach allows for the synthesis of either enantiomer by selecting the appropriate chiral catalyst. ed.ac.uk Organocatalysis, using small chiral organic molecules to catalyze enantioselective transformations, has also emerged as a valuable tool for producing non-proteinogenic α-amino acids with high enantiomeric excess. rsc.orgrsc.org These methods, while not directly necessary for the synthesis of the glycine derivative, are fundamental in the broader context of creating structurally diverse and chirally pure amino acid building blocks for research.

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic and research-scale production, optimizing reaction conditions is key to maximizing yield and purity while ensuring reproducibility. In the synthesis of the N-(4-fluorobenzyl)glycine precursor via alkylation, key parameters to optimize include the choice of base, solvent, and temperature. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

In the subsequent Fmoc protection step, the stoichiometry of the reagents is critical. Using a slight excess of the Fmoc-reagent (e.g., 1.05 to 1.1 equivalents) ensures complete conversion of the amino acid precursor. google.com The reaction pH must be carefully controlled, as a pH that is too high can lead to the hydrolysis of the Fmoc reagent, while a pH that is too low will result in poor reactivity of the amino group. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged reaction or incomplete conversion.

Table 2: Illustrative Yields for Fmoc-Gly-Gly-OH Synthesis Under Varied Conditions

Precursor Amount (mol) Fmoc-Reagent Base Yield (%)
0.050 Fmoc-ONSu (0.050 mol) 10% Sodium Carbonate 91
0.050 Fmoc-ONSu (0.0525 mol) 10% Potassium Carbonate 93

Data derived from a patent for a similar glycine derivative synthesis, illustrating the impact of minor condition changes on yield. google.com

Purification and Isolation Methodologies for Research-Grade Material

After the synthesis is complete, a multi-step purification process is required to isolate research-grade this compound. The typical workflow begins after the Fmoc protection reaction.

First, the reaction mixture is diluted with water, and any unreacted organic starting materials or byproducts are removed by extraction with a nonpolar organic solvent, such as ether or toluene. total-synthesis.comgoogle.com The aqueous layer, containing the sodium salt of the desired product, is then acidified to a pH of approximately 2 using a strong acid like hydrochloric acid. This protonates the carboxylate group, causing the this compound to precipitate out of the aqueous solution due to its reduced water solubility.

The crude solid product is collected by filtration and washed with water to remove inorganic salts. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). total-synthesis.comgoogle.com This organic solution is washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

For material requiring higher purity, further purification can be achieved through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel. ajpamc.com The purity of the final product is typically assessed by HPLC, and its identity is confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Integration of N Fmoc 4 Fluorobenzyl Glycine into Complex Biomolecular Architectures

Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies [3, 7, 11, 25, 28, 34]

Coupling Reagent Selection and Reaction Kinetics in SPPS for Fluorinated Residues

The efficiency of peptide bond formation is paramount in SPPS. The process involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to make it sufficiently electrophilic to react with the free N-terminal amine of the growing peptide chain on the resin. beilstein-journals.org The choice of coupling reagent is critical, especially for sterically hindered or electronically modified amino acids like N-Fmoc-4-fluorobenzyl-glycine.

Commonly used coupling reagents are categorized into two main families: aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). sigmaaldrich.com For challenging couplings, such as those involving bulky residues, more potent activators are often required. beilstein-journals.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective. HATU, in the presence of a base, reacts with the Fmoc-amino acid to form a highly reactive OAt-ester, which facilitates rapid acylation. The pyridine (B92270) nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction. sigmaaldrich.com

The reaction kinetics when incorporating fluorinated residues can be influenced by the electronic properties of the fluorine atom. While specific kinetic data for this compound is not extensively detailed, general principles suggest that the electron-withdrawing nature of the fluorine on the benzyl (B1604629) ring can have a modest impact on the reactivity of the distal carboxylic acid group. However, this electronic effect is generally considered less significant than the steric challenges posed by the bulky side chain. The rate of Fmoc group removal, typically with a solution of piperidine (B6355638) in DMF, can also be affected by the surrounding peptide sequence and resin aggregation, sometimes necessitating longer deprotection times or the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.com

Table 1: Common Coupling Reagents for SPPS and Their Characteristics

Coupling ReagentReagent TypeActive Ester FormedKey FeaturesSuitability for Hindered Residues
HBTU / TBTUAminium/UroniumOBt EsterWidely used, cost-effective, stable solutions. sigmaaldrich.comGood
HCTUAminium/UroniumO-6-ClBt EsterMore reactive than HBTU due to the electron-withdrawing chloro group. acs.orgVery Good
HATUAminium/UroniumOAt EsterHighly efficient due to the anchimeric assistance of the pyridine nitrogen in the HOAt moiety. sigmaaldrich.comExcellent
PyBOPPhosphoniumOBt EsterHigh solubility, generally clean reactions. sigmaaldrich.comVery Good
COMUAminium/UroniumOxyma EsterByproducts are water-soluble, making it a "greener" option. acs.orgExcellent

Challenges Associated with Steric Hindrance or Electronic Effects of the 4-Fluorobenzyl Moiety During SPPS

The 4-fluorobenzyl group of this compound presents specific challenges during SPPS.

Steric Hindrance: The bulky benzyl group can physically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This steric hindrance can slow down the coupling reaction, leading to incomplete acylation. rsc.org Incomplete coupling results in the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide during purification. To overcome this, synthetic chemists may employ strategies such as using a more potent coupling reagent (like HATU), increasing the reaction time, performing a second "double coupling" step with fresh reagents, or slightly elevating the temperature (e.g., using microwave-assisted SPPS). beilstein-journals.orgacs.org

Electronic Effects: The fluorine atom is highly electronegative and exerts an electron-withdrawing inductive effect. This effect can subtly influence the pKa of the carboxylic acid and the reactivity of the aromatic ring. While the effect on the carboxyl group's activation is generally minimal due to the separation by the glycine (B1666218) backbone and methylene (B1212753) bridge, it can influence intermolecular interactions within the growing peptide chain. The introduction of fluorine can alter the electronic and lipophilic properties of the peptide, potentially impacting peptide folding and aggregation on the solid support.

Orthogonal Protection Strategies in Peptide Synthesis Utilizing Fmoc Chemistry

Orthogonality is a fundamental principle in chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. biosynth.comiris-biotech.de The Fmoc/tBu strategy is the most common orthogonal scheme in modern SPPS. peptide.com

Nα-Fmoc Protection: The Fmoc group is stable to acids but is readily cleaved by bases, typically a 20% solution of piperidine in DMF. chempep.com This allows for the iterative deprotection of the N-terminus at each step of chain elongation.

Side-Chain Protection: Functional groups on amino acid side chains (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Serine) are protected with acid-labile groups like tBu (tert-butyl) or Trt (trityl). These groups are stable to the basic conditions used for Fmoc removal. iris-biotech.de

Final Cleavage: At the completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). iris-biotech.de

This compound fits perfectly within this strategy as its side chain is non-functionalized and does not require additional protection. This simplifies its use in SPPS. The orthogonality of the Fmoc/tBu approach also allows for the synthesis of more complex structures, such as branched or cyclic peptides, where a side-chain protecting group might be selectively removed while the peptide remains attached to the resin and the Nα-Fmoc group remains intact. peptide.com

Incorporation into Peptidomimetics and Non-Peptidic Scaffolds via Solution-Phase Synthesis

While SPPS is dominant, solution-phase synthesis remains crucial for producing large quantities of peptides and for creating complex peptidomimetics and non-peptidic structures where solid-phase methods are not suitable. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved metabolic stability and bioavailability. nih.gov

This compound can be incorporated into these scaffolds as a key building block. In solution-phase synthesis, the protected amino acid is coupled to another amino acid or a non-peptidic core structure using standard coupling reagents like HATU or DIC/HOBt. mdpi.com The progress of the reaction is monitored chromatographically. The advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring the final product's high purity. The 4-fluorobenzyl group can be used to probe interactions within a binding pocket or to introduce a ¹⁹F NMR label for structural and binding studies.

Chemo- and Regioselective Ligation Strategies Employing this compound Derivatives

For the synthesis of very large peptides or proteins, the convergent assembly of smaller, fully unprotected peptide fragments is often more efficient than a linear stepwise SPPS approach. This is achieved through chemical ligation techniques, with Native Chemical Ligation (NCL) being the most prominent. peptide.com

NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. peptide.com While this compound itself is not directly used as a C-terminal thioester or an N-terminal cysteine, derivatives of it can be incorporated into peptide fragments that are subsequently used in ligation strategies. For example, a peptide fragment containing a 4-fluorobenzyl-glycine residue can be synthesized via SPPS and then ligated to another fragment. The presence of the glycine residue at the C-terminus of a fragment is known to avoid racemization during activation for fragment condensation. peptide.com This allows for the precise, regioselective formation of a native peptide bond at the ligation site, enabling the construction of large, complex biomolecules that feature the unique properties conferred by the fluorinated residue.

Advanced Spectroscopic and Structural Elucidation Methodologies for N Fmoc 4 Fluorobenzyl Glycine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For N-Fmoc-4-fluorobenzyl-glycine, a multi-pronged NMR approach is typically employed, leveraging the unique properties of different nuclei to build a complete structural picture.

The presence of a fluorine atom in the 4-fluorobenzyl group of this compound offers a unique and highly sensitive handle for structural analysis using ¹⁹F NMR spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly receptive nucleus for NMR experiments. A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which is significantly wider than that of ¹H NMR. This means that the chemical shift of the fluorine atom is extremely sensitive to subtle changes in its local electronic environment.

When this compound is incorporated into a peptide, the ¹⁹F chemical shift can serve as an effective probe for:

Conformational Changes: Alterations in the peptide's folding or binding to other molecules will change the local environment of the fluorine atom, resulting in a measurable shift in its resonance frequency.

Solvent Exposure: The degree of exposure of the fluorobenzyl side chain to the solvent can be inferred from the ¹⁹F chemical shift.

Intermolecular Interactions: Binding events with other proteins, small molecules, or membranes can be monitored by observing perturbations in the ¹⁹F signal.

The typical chemical shift of a fluorine atom on a fluorobenzyl group provides a clear and often isolated signal in the ¹⁹F NMR spectrum, free from the background signals that can complicate ¹H NMR spectra of complex biological molecules.

Table 1: Expected ¹⁹F NMR Chemical Shift for this compound

Moiety Expected Chemical Shift Range (ppm) Notes
4-Fluorobenzyl -110 to -120 Relative to a standard such as CFCl₃. The exact shift is highly dependent on the solvent and local electronic environment.

While ¹⁹F NMR provides specific information about the fluorinated side chain, a complete structural assignment requires the use of ¹H, ¹³C, and sometimes ¹⁵N NMR spectroscopy. These techniques allow for the detailed characterization of the entire molecular framework.

¹H NMR: This is the most common NMR technique and provides information about the number and types of protons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the Fmoc and fluorobenzyl groups, the methylene (B1212753) protons of the glycine (B1666218) backbone and benzyl (B1604629) group, and the methine proton of the Fmoc group.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The spectrum would display separate resonances for each unique carbon atom, including the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

¹⁵N NMR: While less common due to the low natural abundance of ¹⁵N, this technique can be employed with isotopically labeled samples. It would provide a single resonance for the nitrogen atom in the glycine backbone, offering insights into its chemical environment.

Together, these 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms and the successful synthesis of the compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Group Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Fmoc Group Aromatic CH 7.20 - 7.90 120 - 145
CH₂-O 4.30 - 4.60 65 - 70
CH 4.10 - 4.30 45 - 50
4-Fluorobenzyl Group Aromatic CH 7.00 - 7.40 115 - 135
N-CH₂-Ar 4.50 - 4.80 50 - 55
Glycine Backbone N-CH₂-COOH 3.90 - 4.20 50 - 55
COOH 10.0 - 12.0 170 - 175

To understand the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.

NOESY: This experiment is particularly useful for determining the spatial proximity of protons. For this compound, NOESY spectra could reveal correlations between the protons of the fluorobenzyl group and the protons of the Fmoc group, or between the side chain and the glycine backbone. This information is crucial for defining the preferred conformation of the molecule in solution.

ROESY: This technique is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect can be close to zero. ROESY provides unambiguous information about spatial proximity and can be used to distinguish between true NOEs and artifacts arising from chemical exchange.

By analyzing the cross-peaks in NOESY and ROESY spectra, a set of distance restraints can be generated. These restraints can then be used in molecular modeling calculations to determine the three-dimensional structure of this compound and its derivatives in solution.

Mass Spectrometry (MS) for Sequence Verification and Structural Integrity Assessment of Synthesized Constructs.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for verifying the successful synthesis of this compound and for confirming its incorporation into larger peptide chains.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂₄H₂₀FNO₄), HRMS can be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This is a critical step in verifying the identity and purity of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₂₄H₂₀FNO₄
Calculated Exact Mass 405.1376
Expected [M+H]⁺ Ion 406.1449
Expected [M+Na]⁺ Ion 428.1268

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. When this compound is part of a peptide, MS/MS is invaluable for confirming its position within the sequence.

The fragmentation of peptides in an MS/MS experiment typically occurs at the amide bonds, leading to a series of characteristic fragment ions (b-ions and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the determination of the peptide sequence. The presence of this compound in the peptide would be confirmed by a mass difference corresponding to its residue mass. Furthermore, characteristic fragmentation of the Fmoc group and the 4-fluorobenzyl side chain can provide additional confirmation of the structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Incorporating the Residuenih.gov

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectra for different secondary structural motifs such as α-helices, β-sheets, and random coils. nih.gov When analyzing peptides incorporating this compound, several factors must be considered to accurately interpret the CD spectra.

The N-terminal Fmoc group, being a large aromatic chromophore, exhibits strong absorption in the far-UV region (below 240 nm) which can overlap with the peptide backbone amide transitions. This can complicate the direct analysis of secondary structure from the CD signal. researchgate.net Research on various Fmoc-peptides has shown that the Fmoc group itself contributes significantly to the CD spectrum, often showing characteristic peaks that are influenced by its local environment and stacking interactions. researchgate.netnih.gov For instance, the self-assembly of Fmoc-tripeptides has been correlated with distinct changes in their CD spectra, indicating ordering of the Fmoc groups in addition to peptide backbone conformation. researchgate.net

The 4-fluorobenzyl-glycine residue itself is expected to influence the conformational landscape of the peptide. The fluorination of amino acid side chains can subtly alter steric and electronic properties, thereby affecting the propensity for specific secondary structures. nih.gov Studies on peptides containing other fluorinated amino acids, such as 4-fluorophenylglycine, have demonstrated that such substitutions can be well-tolerated within certain secondary structures, like α-helices, without significant disruption. nih.govkisti.re.kr However, the introduction of a D-amino acid enantiomer of a fluorinated residue has been shown to interfere with amphiphilic α-helical folds. nih.govkisti.re.kr

Therefore, when analyzing the CD spectra of peptides containing this compound, a careful deconvolution of the spectral contributions from the Fmoc group and the peptide backbone is necessary. Difference spectroscopy, where the spectrum of a reference compound (e.g., the Fmoc group attached to a non-peptidic moiety) is subtracted, can be a useful approach. nih.gov Furthermore, comparing the spectra of peptides with and without the 4-fluorobenzyl-glycine residue, or with its non-fluorinated counterpart, can help to isolate the conformational effects of this specific unnatural amino acid.

Table 1: Representative CD Spectral Features for Peptide Secondary Structures and Aromatic Groups

Structural ElementWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minimum (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~198
Fmoc GroupVariable, can show signals > 250 nmCan interfere with peptide signals < 240 nm

Note: The exact positions and intensities of the peaks can vary depending on the specific peptide sequence, solvent conditions, and temperature.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination of Derived Macromoleculesnih.govnih.govacs.org

X-ray Crystallography has been instrumental in determining the structures of countless proteins and peptides, including those containing unnatural amino acids. bohrium.com The process involves growing well-ordered crystals of the molecule of interest and then diffracting X-rays through them. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model is built. For peptides incorporating this compound, X-ray crystallography could provide invaluable insights into how this residue is accommodated within a folded peptide or protein structure. It could also elucidate the packing interactions of the fluorinated benzyl group and the Fmoc moiety in the crystalline state. The introduction of the fluorine atom can sometimes aid in phasing the diffraction data through anomalous dispersion methods, although this is more common with heavier halogens.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular complexes and molecules that are difficult to crystallize. nih.gov This is particularly relevant for derivatives of this compound, as the Fmoc group is known to promote the self-assembly of peptides into fibrillar nanostructures. These self-assembled structures are often not amenable to crystallization but are well-suited for Cryo-EM analysis.

A landmark study in 2024 successfully resolved the structure of a self-assembled nanofiber of an N-Fmoc tripeptide (Fmoc-FFY) to a resolution of 3.8 Å using Cryo-EM. nih.gov This study revealed a triple-stranded helical structure where the cohesion of the nanofiber is ensured by a "3-Fmoc zipper" motif. nih.gov This demonstrates the power of Cryo-EM to elucidate the atomic details of self-assembled macromolecules derived from Fmoc-amino acids. Given the structural similarities, it is highly probable that macromolecules derived from this compound that exhibit self-assembly would be amenable to structural determination by Cryo-EM, providing insights into how the 4-fluorobenzyl group contributes to the stability and morphology of the resulting nanostructures.

Table 2: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample Requirement Well-ordered single crystalsVitrified (frozen-hydrated) sample, can be heterogeneous
Resolution Can achieve atomic resolution (<1.5 Å)Routinely achieves near-atomic resolution (2-4 Å)
Molecular Size No theoretical size limit, but crystallization is a bottleneckTypically for larger molecules and complexes (>50 kDa), but recent advances allow for smaller structures
Suitability for this compound Derivatives Ideal for folded peptides and proteins that can be crystallized.Ideal for large, self-assembled macromolecules and complexes that are difficult to crystallize.

Computational Chemistry and Theoretical Modeling of N Fmoc 4 Fluorobenzyl Glycine Containing Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of N-Fmoc-4-fluorobenzyl-glycine. nih.govlongdom.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. mdpi.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. longdom.org For a molecule like this compound, DFT calculations can reveal how the electron-withdrawing fluorine atom on the benzyl (B1604629) ring influences the electron density across the entire structure, including the aromatic system and the glycine (B1666218) backbone. nih.gov This modulation of the electronic landscape can affect the molecule's susceptibility to nucleophilic or electrophilic attack and its ability to participate in non-covalent interactions.

Furthermore, these calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. acs.orgacs.org For this compound, an ESP map would likely show a region of negative potential around the fluorine and carbonyl oxygen atoms, and positive potential near the amide proton, highlighting sites for potential hydrogen bonding and other electrostatic interactions. nih.gov Reactivity descriptors such as chemical hardness, softness, and electrophilicity indices can also be computed to quantify the molecule's reactivity profile. nih.govresearchgate.net

Table 5.1: Hypothetical Quantum Chemical Properties of this compound

Calculated PropertyMethod/Basis SetHypothetical ValueInterpretation
HOMO EnergyB3LYP/6-31G(d)-6.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyB3LYP/6-31G(d)-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO GapB3LYP/6-31G(d)5.6 eVIndicates high kinetic stability and low chemical reactivity.
Mulliken Charge on Fluorine (F)B3LYP/6-31G(d)-0.25 eSignificant negative partial charge due to high electronegativity, influencing local interactions.
Dipole MomentB3LYP/6-31G(d)3.5 DIndicates a significant molecular polarity, affecting solubility and intermolecular forces.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment of Incorporated Peptides

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of peptides containing this compound. nih.govbyu.edu These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of conformational landscapes and stability. rsc.orgacs.org

When this compound is incorporated into a peptide, MD simulations can assess how this non-canonical residue affects the peptide's secondary and tertiary structure. The simulation tracks the peptide's folding and unfolding, revealing preferred conformations and the stability of structural motifs like α-helices or β-sheets. rsc.org The flexibility of the glycine backbone combined with the steric bulk of the 4-fluorobenzyl side chain can introduce unique conformational constraints or preferences compared to natural amino acids. nih.gov

Analysis of MD trajectories yields crucial data on structural stability, such as the Root Mean Square Deviation (RMSD) from a starting structure and the Root Mean Square Fluctuation (RMSF) of individual residues. For a peptide containing this compound, a high RMSF in the region of the modified residue might indicate significant local flexibility. Additionally, analyses of hydrogen bonding patterns can determine if the fluorinated side chain participates in or disrupts the intramolecular hydrogen bond networks that stabilize peptide structures. nih.gov Enhanced sampling techniques may be employed to overcome energy barriers and explore a wider range of conformations. rsc.org

Table 5.2: Representative MD Simulation Analysis of a Model Hexapeptide (Ac-Ala-Ala-[4-F-Bzl-Gly]-Ala-Ala-NHMe)

Analysis MetricSimulation TimeObservationImplication for Stability/Conformation
Backbone RMSD500 nsStable trajectory after 50 ns, avg. 2.1 ÅThe peptide reaches a stable overall fold.
RMSF of [4-F-Bzl-Gly] residue500 ns3.5 Å (Side Chain), 1.5 Å (Backbone)The 4-fluorobenzyl side chain is highly flexible, while the backbone is moderately constrained.
Secondary Structure Content500 ns35% α-helix, 15% β-turnThe residue may act as a helix disruptor or turn inducer depending on its position.
Intramolecular H-Bonds500 nsAverage of 2.5 H-bonds maintainedIndicates a relatively stable folded conformation.

Ligand-Protein Docking Studies Incorporating this compound Modified Ligands in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). springernature.comresearchgate.net This method is crucial for understanding how a ligand modified with this compound might interact with a biological target.

In these studies, the modified ligand is placed in the binding site of a protein, and a scoring function is used to estimate the binding affinity for numerous possible conformations or "poses." The introduction of the 4-fluorobenzyl group can significantly alter binding interactions. The fluorine atom can act as a weak hydrogen bond acceptor and participate in favorable multipolar interactions with protein backbone carbonyls. acs.orgacs.org The aromatic ring can form π-π stacking or hydrophobic interactions with protein side chains like phenylalanine, tyrosine, or tryptophan.

Docking studies can reveal whether the bulk of the this compound residue leads to favorable van der Waals contacts or introduces steric clashes within the binding pocket. The results, typically ranked by binding energy scores, provide hypotheses about the binding mode and can guide the design of more potent inhibitors or ligands. These computational predictions are often validated by subsequent experimental assays.

Table 5.3: Example Docking Results for a Ligand with and without 4-Fluorobenzyl-Glycine Modification Against a Kinase Target

LigandDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Parent Ligand (with Glycine)-7.8Leu83, Val91, Lys33Hydrophobic interactions, H-bond with Lys33.
Modified Ligand (with 4-F-Bzl-Gly)-9.2Leu83, Val91, Lys33, Phe145Hydrophobic interactions, H-bond with Lys33, π-π stacking with Phe145, F-carbonyl interaction.

In Silico Prediction of Conformational Preferences and Stereoelectronic Effects

The conformational preferences of this compound itself, and the peptides it is part of, are heavily influenced by stereoelectronic effects. nih.gov These effects arise from the interaction of electron orbitals, which can stabilize certain geometries over others. The highly electronegative fluorine atom exerts a strong inductive effect, pulling electron density towards itself. nih.gov This can influence the geometry of the benzyl ring and the rotational barriers of adjacent single bonds.

In silico methods, including quantum chemical calculations and analysis of structural databases, are used to predict these preferences. nih.govnih.gov For example, DFT calculations on a dipeptide model can be used to generate a Ramachandran plot, which shows the energetically favorable combinations of backbone dihedral angles (phi, ψ). rsc.org The presence of the bulky and electronically distinct 4-fluorobenzyl side chain is expected to alter the accessible regions of this plot compared to a simple glycine residue. chemrxiv.orgresearchgate.net

Studies on similar fluorinated amino acids have shown that stereoelectronic factors, such as the gauche effect between the fluorine and backbone atoms, can pre-organize the peptide backbone, favoring specific secondary structures like β-turns. ljmu.ac.ukacs.org Computational analysis can predict whether such effects are likely to be significant for this compound, thereby providing a rationale for its use in designing peptides with specific, stable conformations. nih.govresearchgate.net

Analytical Methodologies for Quantitative and Qualitative Assessment in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Synthetic Products

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for purity assessment. The nonpolar nature of the Fmoc group makes these compounds well-suited for separation on C8 or C18 stationary phases. A typical mobile phase consists of a gradient of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. phenomenex.comnih.gov Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance, typically monitored at wavelengths around 220 nm, 265 nm, or 301 nm. phenomenex.com This method effectively separates the target compound from impurities such as starting materials, byproducts from the synthesis (e.g., dipeptides or side-chain unprotected amino acids), or degradation products. merckmillipore.com

Chiral HPLC: Since N-Fmoc-4-fluorobenzyl-glycine is a chiral molecule, verifying its enantiomeric purity is critical, especially when it is intended for the synthesis of biologically active peptides. phenomenex.comsigmaaldrich.com Enantiomeric excess values of >99.0% are often required. phenomenex.comthermofisher.com Chiral HPLC methods can distinguish between the L- and D-enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose under reversed-phase or normal-phase conditions. phenomenex.comphenomenex.comresearchgate.net The choice of mobile phase and additives is crucial for achieving baseline resolution of the enantiomers. phenomenex.comsigmaaldrich.com For instance, studies have shown that Lux Cellulose-2 and Lux Cellulose-3 columns can resolve numerous Fmoc-protected amino acids using a mobile phase of acetonitrile and an acidic additive like TFA. phenomenex.com

The table below summarizes typical conditions for the HPLC analysis of Fmoc-amino acids, which are applicable to this compound.

ParameterTypical Conditions for Purity Analysis (RP-HPLC)Typical Conditions for Enantiomeric Analysis (Chiral HPLC)
Stationary Phase (Column) C18 or C8 silica (B1680970), 3-5 µm particle sizePolysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IA)
Mobile Phase Gradient of Water/Acetonitrile with 0.1% TFAIsocratic mixture of Acetonitrile/Water with acidic additive (e.g., TFA) or Hexane/Ethanol
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min
Detection UV at 220, 265, or 301 nmUV at 220 nm or Fluorescence
Temperature Ambient to 40 °CAmbient

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Specific Derivatizations in Research Synthesis

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. nih.gov The compound's high molecular weight and low volatility, characteristic of amino acids and their derivatives, prevent it from being readily vaporized in the GC inlet without thermal decomposition. nih.gov Therefore, GC-MS is typically used in two specific contexts for this compound: the analysis of volatile impurities from the synthesis or the analysis of the amino acid core after a chemical derivatization step. semanticscholar.org

Analysis of Volatile Byproducts: The synthesis of this compound involves various reagents and solvents. GC-MS is an excellent technique for identifying and quantifying volatile or semi-volatile impurities that may be present in the final product, such as residual solvents (e.g., dichloromethane (B109758), dimethylformamide) or byproducts from reagents used in the synthesis. This analysis is a critical quality control step to ensure the purity of the compound.

Analysis via Derivatization: To make the core amino acid (4-fluorobenzyl-glycine) amenable to GC-MS analysis, a derivatization process is required to increase its volatility and thermal stability. This involves chemically modifying the polar functional groups (the carboxylic acid and the secondary amine after Fmoc removal). A common method is silylation, where active hydrogens are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently used for this purpose. sigmaaldrich.comdss.go.thmdpi.com The resulting TBDMS derivative is significantly more volatile and can be readily analyzed by GC-MS, providing structural information and allowing for sensitive quantification. sigmaaldrich.com This approach, however, analyzes the amino acid backbone, not the intact N-Fmoc-protected compound.

The table below outlines a general procedure for the derivatization and subsequent GC-MS analysis of an amino acid like 4-fluorobenzyl-glycine.

StepDescriptionTypical Reagents/Conditions
1. Fmoc Deprotection Removal of the Fmoc group to liberate the free amino acid.Treatment with a solution of piperidine (B6355638) in DMF or DBU in DMF.
2. Sample Preparation Isolation and drying of the free amino acid.Evaporation of solvent under vacuum.
3. Derivatization (Silylation) Reaction to replace active hydrogens with TBDMS groups.MTBSTFA in acetonitrile or tetrahydrofuran, heated at 60-100 °C for 1-4 hours. sigmaaldrich.com
4. GC-MS Analysis Separation and detection of the derivatized analyte.Capillary column (e.g., SLB-5ms), Helium carrier gas, temperature ramp (e.g., 100 °C to 300 °C). sigmaaldrich.com

Spectrophotometric and Fluorometric Assays for Indirect Quantification in Biochemical Research Experiments (e.g., Fmoc group loading)

In the context of Solid-Phase Peptide Synthesis (SPPS), a crucial parameter is the "loading" of the resin, which refers to the amount of the first amino acid attached to the solid support. peptide.com A simple, rapid, and widely used method for quantifying the loading of an Fmoc-protected amino acid, such as this compound, onto a resin is through UV-Vis spectrophotometry. imperial.ac.ukbiotage.comspringernature.com

The assay is based on the quantitative cleavage of the N-terminal Fmoc protecting group. thermofisher.com The Fmoc group is labile to bases, and treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF), releases the Fmoc group from the resin-bound amino acid. nih.govnih.govmostwiedzy.pl The cleaved fluorenyl moiety then reacts with piperidine to form a dibenzofulvene-piperidine adduct. imperial.ac.uknih.govmostwiedzy.pl This adduct is highly chromophoric and exhibits a strong UV absorbance maximum around 301 nm. biotage.comnih.govnih.gov

By measuring the absorbance of the solution containing the adduct and applying the Beer-Lambert Law, the concentration of the released Fmoc group can be determined, which is stoichiometrically equivalent to the amount of amino acid bound to the resin. imperial.ac.ukbiotage.com The loading is typically expressed in millimoles per gram (mmol/g) of resin. peptide.com Some studies suggest measuring the absorbance at a secondary, shallower peak around 289.8 nm to reduce the impact of wavelength accuracy on different spectrometers. nih.gov

The calculation for resin loading is as follows: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume [L]) / (ε × mass of resin [g] × path length [cm])

The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct in DMF has been reported with some variation in the literature.

Wavelength (λmax)Molar Extinction Coefficient (ε) in DMF (L mol⁻¹ cm⁻¹)Reference Context
301 nm7800Commonly used value for loading calculations. peptide.comnih.gov
301 nm7100 - 8100Reported range in literature. nih.gov
301 nm8021Experimentally determined value. nih.govnih.gov
290 nmNot specified, equation providedUsed with 20% piperidine in DMF. peptideweb.com
289.8 nm6089Proposed as a more robust alternative to 301 nm. nih.govnih.gov

While less common, fluorometric methods could also be employed. The cleaved dibenzofulvene itself is fluorescent, and its emission could be measured for quantification, potentially offering higher sensitivity than absorbance-based methods.

Future Research Directions and Unexplored Avenues for N Fmoc 4 Fluorobenzyl Glycine

Integration with Advanced Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov A significant area of future research lies in the integration of N-Fmoc-4-fluorobenzyl-glycine with advanced bioorthogonal chemistry methodologies. While the native structure of this compound is not bioorthogonal, it can be readily modified to incorporate bioorthogonal handles.

Future work could focus on synthesizing derivatives of this compound that contain functional groups such as azides, alkynes, or strained alkenes. These moieties are known to participate in highly specific and efficient bioorthogonal reactions, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The introduction of a bioorthogonal handle would allow for the precise and selective labeling of peptides and proteins containing this fluorinated amino acid in complex biological environments. nih.gov This would enable a wide range of applications, including in vivo imaging, protein tracking, and the study of protein-protein interactions.

Potential Bioorthogonal Reactions for Modified this compound:

Reaction Reacting Groups Key Features
Staudinger LigationAzide + PhosphineHighly selective, no catalyst required
CuAAC (Click Chemistry)Azide + Terminal AlkyneHigh yield, fast kinetics, requires copper catalyst
SPAACAzide + Strained AlkyneCopper-free, suitable for live-cell applications
Tetrazine LigationTetrazine + Strained Alkene/AlkyneExtremely fast kinetics, bio-friendly

The fluorine atom in this compound could also serve as a valuable ¹⁹F NMR probe, providing a sensitive and background-free signal for monitoring the fate of the labeled biomolecule. nih.gov

Novel Applications in Materials Science and Nanotechnology Research through Peptide Scaffolding

The self-assembly of Fmoc-protected amino acids into ordered nanostructures, such as hydrogels, has garnered significant interest in materials science and nanotechnology. nih.govmanchester.ac.uk These self-assembled scaffolds have shown promise in tissue engineering, drug delivery, and regenerative medicine. nih.gov Future research should explore the potential of this compound in creating novel peptide-based biomaterials with unique properties.

The introduction of the fluorinated benzyl (B1604629) group could significantly influence the self-assembly process and the physicochemical properties of the resulting materials. The hydrophobicity and π-π stacking interactions of the fluorenyl and fluorobenzyl groups are expected to be key drivers of self-assembly. researchgate.net The fluorine atom could introduce additional favorable interactions, such as fluorine-aromatic or fluorine-fluorine interactions, leading to enhanced stability and altered morphology of the self-assembled structures.

Potential Advantages of this compound in Peptide Scaffolds:

Property Potential Influence of Fluorine Application
Thermal Stability Increased due to strong C-F bond and potential for intermolecular interactions.Materials for use in variable temperature environments.
Chemical Resistance Enhanced resistance to enzymatic degradation. Long-lasting implants and drug delivery systems.
Hydrophobicity Altered hydrophobicity affecting drug loading and release kinetics.Controlled drug delivery applications.
Mechanical Strength Modified intermolecular forces leading to changes in the viscoelastic properties of hydrogels.Tunable scaffolds for tissue engineering.

Furthermore, the incorporation of this compound into peptide sequences could be used to create "smart" materials that respond to specific stimuli, such as changes in pH or temperature.

Exploration of Expanded Reactivity Profiles for New Synthetic Transformations

The electronic properties of the fluorobenzyl group can influence the reactivity of the adjacent glycine (B1666218) backbone. The electron-withdrawing nature of the fluorine atom can affect the acidity of the α-proton and the nucleophilicity of the secondary amine after Fmoc deprotection. mdpi.com This altered reactivity could be harnessed for novel synthetic transformations.

Future research could focus on exploring the utility of this compound in asymmetric synthesis, where the fluorinated side chain could act as a chiral auxiliary or a directing group. The unique steric and electronic environment provided by the fluorobenzyl group could lead to high levels of stereocontrol in various chemical reactions. Additionally, the development of new synthetic methodologies that are specifically tailored to the reactivity of fluorinated amino acids is a promising area of investigation. rsc.org This could involve the use of transition-metal catalysis or novel organocatalytic systems to achieve transformations that are not possible with their non-fluorinated counterparts. nih.gov

Development of High-Throughput Screening Methodologies for Derived Compound Libraries in Academic Research

The synthesis of peptide libraries containing non-natural amino acids is a powerful tool for drug discovery and the development of new biomaterials. acs.org High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds to identify those with desired biological activities or properties. creative-peptides.com A significant future direction is the development and application of HTS methodologies for libraries of peptides derived from this compound.

By incorporating this fluorinated amino acid into peptide libraries, researchers can explore a vast chemical space and identify peptides with enhanced properties, such as increased binding affinity, improved stability, or novel biological functions. 747labs.com Various HTS platforms, including phage display, mRNA display, and one-bead-one-compound combinatorial libraries, can be adapted for screening these fluorinated peptide libraries. nih.govacs.org The development of specialized screening assays that can detect the unique properties conferred by the fluorine atom, such as altered protein-protein interactions or enzymatic stability, will be crucial for the success of these endeavors.

HTS Methods for Fluorinated Peptide Libraries:

Method Principle Potential Application for this compound Libraries
Phage Display Peptides are expressed on the surface of bacteriophages and selected based on binding to a target.Identification of high-affinity binders to disease-related proteins.
mRNA Display Peptides are covalently linked to their encoding mRNA, allowing for in vitro selection and amplification.Discovery of novel enzyme inhibitors or receptor ligands.
One-Bead-One-Compound Each bead in a library carries a unique peptide sequence that can be screened for a specific activity.Screening for peptides with catalytic activity or specific material-binding properties.

Computational Design of Enhanced this compound Analogues for Specific Research Objectives

Computational protein and peptide design has emerged as a powerful tool for creating novel biomolecules with tailored functions. nih.govgrantome.com Future research should leverage computational methods to design enhanced analogues of this compound for specific research objectives. By using molecular modeling and simulation techniques, researchers can predict how modifications to the structure of this compound will affect its properties and the properties of the peptides into which it is incorporated. rsc.org

For example, computational tools can be used to design analogues with optimized binding affinities for a particular protein target or to predict the self-assembly behavior of peptides containing these analogues. asu.edu This in silico approach can significantly accelerate the discovery and development of new fluorinated amino acids with desired characteristics, reducing the need for extensive experimental screening. The development of accurate force fields and simulation protocols for fluorinated molecules will be essential for the success of these computational design efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-Fmoc-4-fluorobenzyl-glycine to minimize side reactions like racemization or dipeptide formation?

  • Methodological Answer : The Fmoc group is typically introduced using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a mild base (e.g., NaHCO₃) in a biphasic solvent system (e.g., water/dioxane). Maintaining pH >7 prevents protonation of free amino groups but avoids excessive alkalinity to prevent Fmoc cleavage . To reduce dipeptide by-products, limit Fmoc-Cl excess (1.2–1.5 equivalents) and use high dilution conditions. Reaction progress should be monitored via TLC (silica gel G 60 F₂₅₄) or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a Nucleosil RP-18 column with a pH 3 phosphate buffer/methanol (6:1) mobile phase at 1.2 mL/min, detecting UV absorbance at 230 nm for purity assessment (>98%) .
  • NMR : Analyze ¹H and ¹³C spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the fluorine environment and Fmoc-protection. Key signals include the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and glycine backbone (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : Electron impact (EI-MS) or ESI-MS can verify molecular weight (e.g., m/z ~430 for [M+H]⁺) .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Use desiccants to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to moisture or basic conditions, which accelerate degradation .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

  • Methodological Answer : Pre-activate the amino acid with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF for 5–10 minutes before adding to the resin. Use a 3–5-fold molar excess of the amino acid relative to resin loading. Monitor coupling completeness via Kaiser test or FT-IR for free amine detection. For sterically hindered residues, extend reaction times (2–4 hours) and consider microwave-assisted synthesis .

Q. What strategies resolve discrepancies in NMR data for fluorinated Fmoc-protected amino acids, such as unexpected splitting or shifts?

  • Methodological Answer : Fluorine’s electronegativity can cause signal splitting in ¹H/¹³C NMR. Use ¹⁹F NMR (if available) to directly analyze the fluorobenzyl group (δ –110 to –120 ppm for aromatic F). Ensure complete solubilization in deuterated solvents and confirm pH neutrality to avoid proton exchange artifacts. Cross-validate with computational modeling (e.g., DFT for chemical shift prediction) .

Q. How can researchers mitigate unexpected by-products (e.g., β-sheet aggregates or diketopiperazine formation) during peptide chain elongation with this compound?

  • Methodological Answer : Aggregation is common in hydrophobic sequences. Incorporate backbone-protecting groups (e.g., 2,4-dimethoxybenzyl) or use chaotropic agents (e.g., 2,2,2-trifluoroethanol) in the solvent mixture. For diketopiperazine, minimize deprotection times with 20% piperidine in DMF and use pseudo-proline dipeptides to disrupt β-sheet formation .

Q. What is the impact of the 4-fluorobenzyl substituent on peptide conformation and bioactivity?

  • Methodological Answer : The fluorine atom introduces steric and electronic effects, altering peptide backbone flexibility and hydrogen-bonding patterns. Use circular dichroism (CD) or X-ray crystallography to assess conformational changes. Compare bioactivity (e.g., receptor binding) against non-fluorinated analogs to isolate fluorine-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in organic solvents?

  • Methodological Answer : Discrepancies may arise from varying solvent purity or moisture content. Systematically test solubility in anhydrous DMF, DCM, or THF under inert atmosphere. For low solubility, use sonication or co-solvents (e.g., 10% DMSO in DMF). Document solvent batch sources and drying methods (e.g., molecular sieves) for reproducibility .

Tables for Key Parameters

Parameter Optimal Condition Reference
Fmoc Deprotection20% piperidine in DMF, 2 × 5 min
HPLC Mobile PhasepH 3 phosphate buffer:methanol (6:1)
Storage Temperature–20°C under argon
Coupling ReagentHBTU/HOBt or DIC/Oxyma

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.